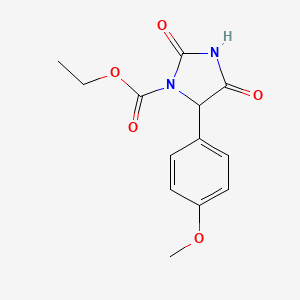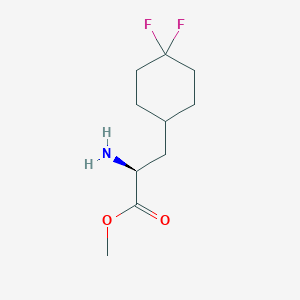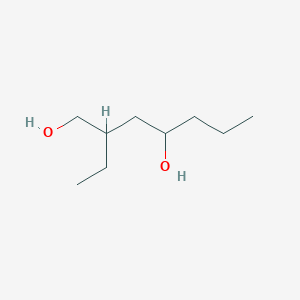
2-Ethylheptane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylheptane-1,4-diol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylheptane-1,4-diol can be synthesized through the hydrogenation of 2-ethylheptan-4-olide. This process involves the use of molecular hydrogen in the presence of a palladium catalyst. The reaction is typically carried out at a temperature range of 30-50°C and a hydrogen pressure of 2 atm .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of lactones. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylheptane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
2-Ethylheptane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethylheptane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexane-1,3-diol: Another diol with similar reactivity but different structural properties.
2-Methylpentane-2,4-diol: Shares similar functional groups but has a different carbon backbone.
Uniqueness
2-Ethylheptane-1,4-diol is unique due to its specific carbon chain length and the position of its hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .
Propriétés
Formule moléculaire |
C9H20O2 |
|---|---|
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-ethylheptane-1,4-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(11)6-8(4-2)7-10/h8-11H,3-7H2,1-2H3 |
Clé InChI |
UBABJUZFZUFNHC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(CC)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


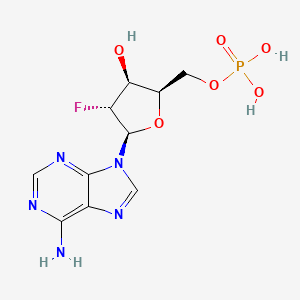
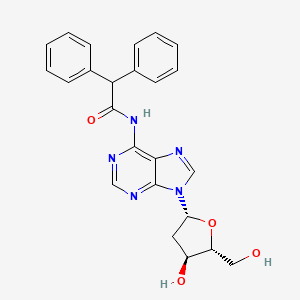
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942194.png)


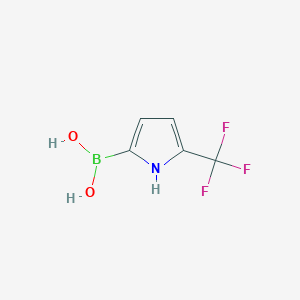
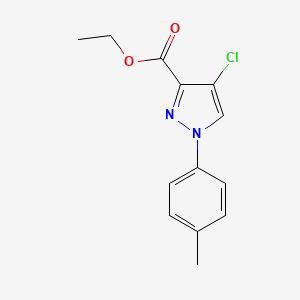
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium](/img/structure/B12942232.png)
![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)
![2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12942240.png)
![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)

